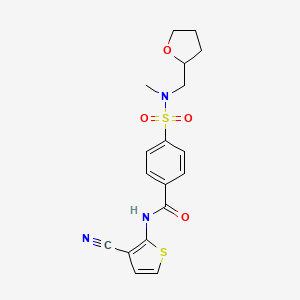

N-(3-cyanothiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

説明

BenchChem offers high-quality N-(3-cyanothiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyanothiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-21(12-15-3-2-9-25-15)27(23,24)16-6-4-13(5-7-16)17(22)20-18-14(11-19)8-10-26-18/h4-8,10,15H,2-3,9,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCJMSSEYXQILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-cyanothiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of certain enzymes and its implications in pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Compound Overview

IUPAC Name : N-(3-cyanothiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

Molecular Formula : C16H20N4O3S

Molecular Weight : 348.42 g/mol

Synthesis Methods

The synthesis of N-(3-cyanothiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of Intermediates : The starting material, 3-cyanothiophen-2-carboxylic acid, is reacted with appropriate reagents to form the thiophene derivative.

- Coupling Reaction : The thiophene derivative is then coupled with 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to facilitate the formation of the final product.

- Purification : The final compound is purified using techniques such as column chromatography to achieve the desired purity.

The biological activity of N-(3-cyanothiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), which plays a critical role in nucleotide metabolism. Inhibition of this enzyme can lead to various therapeutic effects, particularly in conditions related to inflammation and cancer.

Research Findings and Case Studies

Several studies have evaluated the biological activity of sulfamoyl-benzamide derivatives, including N-(3-cyanothiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide:

- Inhibition Studies : A recent study demonstrated that related compounds exhibited selective inhibition against h-NTPDases, with some derivatives showing IC50 values as low as 0.27 ± 0.08 μM for h-NTPDase3 . This suggests that modifications in the chemical structure can significantly enhance biological activity.

- Cell Line Studies : In vitro studies on various human cancer cell lines (e.g., MCF-7 and MDA-MB-231) have indicated that sulfamoyl-benzamide derivatives can induce cell cycle arrest and inhibit tubulin polymerization, leading to reduced cell proliferation .

- Metabolic Studies : Metabolism studies have revealed that compounds containing the cyanothiophene moiety can undergo biotransformation, resulting in the release of cyanide and other metabolites. This emphasizes the importance of understanding metabolic pathways when evaluating the safety and efficacy of these compounds .

Comparative Analysis

To better understand the uniqueness and potential applications of N-(3-cyanothiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide, a comparison with similar compounds can be insightful:

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | Structure | 0.27 ± 0.08 | Selective h-NTPDase inhibitor |

| N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide | Structure | 2.88 ± 0.13 | Potent against h-NTPDase1 |

| N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide | Structure | Not reported | Potential anti-cancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。